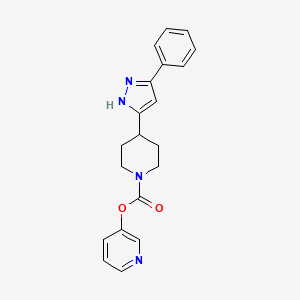
3-tert-Butyl-5-isopropoxy-benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-5-propan-2-yloxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a tert-butyl group at the 3-position and a propan-2-yloxy group at the 5-position, along with an aldehyde group at the 1-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-tert-butylbenzaldehyde and propan-2-ol.
Reaction Conditions: The reaction involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the propan-2-ol, followed by the nucleophilic attack on the benzaldehyde to form the ether linkage.
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction efficiency.
Safety Measures: Proper handling and disposal of reagents and by-products are crucial to ensure safety and environmental compliance.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Electrophilic reagents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: 3-tert-butyl-5-propan-2-yloxybenzoic acid.
Reduction: 3-tert-butyl-5-propan-2-yloxybenzyl alcohol.
Substitution: Brominated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism by which 3-tert-butyl-5-propan-2-yloxybenzaldehyde exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
3-tert-Butyl-2-hydroxybenzaldehyde
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
5-tert-Butyl-2-hydroxybenzaldehyde
Uniqueness: Unlike its similar compounds, 3-tert-butyl-5-propan-2-yloxybenzaldehyde has a propan-2-yloxy group, which imparts distinct chemical properties and reactivity patterns.
This compound's unique structural features and versatile reactivity make it a valuable tool in scientific research and industrial applications. Its potential in various fields continues to be explored, promising new discoveries and innovations.
Eigenschaften
Molekularformel |
C14H20O2 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
3-tert-butyl-5-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C14H20O2/c1-10(2)16-13-7-11(9-15)6-12(8-13)14(3,4)5/h6-10H,1-5H3 |
InChI-Schlüssel |
QLUSGPVDWUPDDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=CC(=C1)C(C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


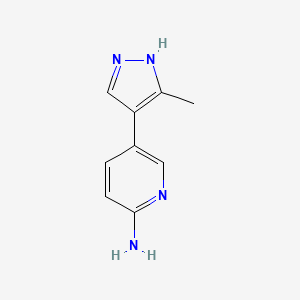


![Propan-2-yl 3-[2-(4-bromophenyl)oxiran-2-yl]propanoate](/img/structure/B15358872.png)
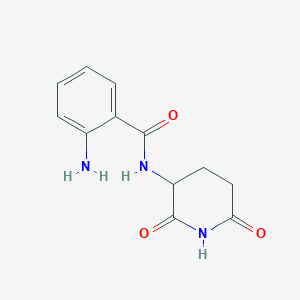
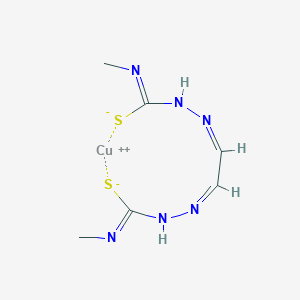
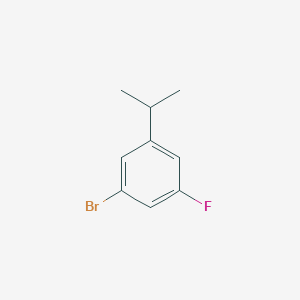
![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
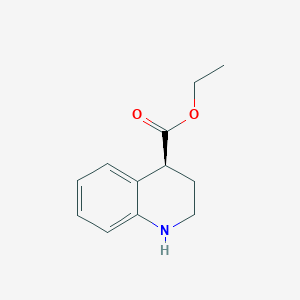
![Sodium;3-[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15358919.png)
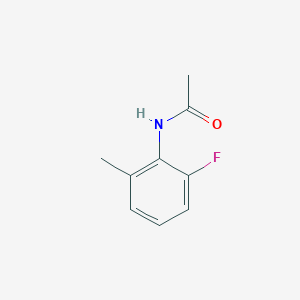

![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)
